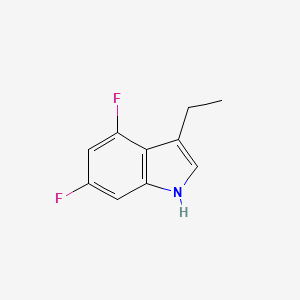

3-Ethyl-4,6-difluoro-1H-indole

Description

Significance of Indole (B1671886) as a Heterocyclic Scaffold in Organic and Medicinal Chemistry

The indole framework is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in molecules that exhibit a wide range of pharmacological activities. bohrium.comsci-hub.seresearchgate.net This has made indole and its derivatives a major focus for drug discovery and design. researchgate.netscilit.com The ability of the indole nucleus to mimic the structure of peptides and bind to various biological targets contributes to its widespread importance. nih.gov Researchers continuously synthesize and explore indole derivatives for numerous therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antidiabetic agents. bohrium.comsci-hub.se

The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent compound, indole, through the reduction of oxindole (B195798) using zinc dust. encyclopedia.pubwikipedia.orgmdpi.com His work was an extension of his research on the dye indigo, from which the name "indole" is derived. wikipedia.org

Indole derivatives are abundantly found in nature, forming the core of many essential biological molecules. encyclopedia.pub The amino acid tryptophan, a fundamental component of proteins, is a well-known indole derivative. bohrium.com This amino acid is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.org Other natural sources include a variety of plants, fungi, and marine organisms. nih.govbohrium.com For instance, indole-3-carbinol (B1674136) is found in cruciferous vegetables like broccoli and cabbage, while complex indole alkaloids such as vincristine (B1662923) and vinblastine (B1199706) are derived from the Catharanthus roseus plant and are used in cancer therapy. nih.govencyclopedia.pub

| Natural Indole Derivative | Natural Source(s) | Significance |

| Tryptophan | Essential amino acid | Building block of proteins, precursor to serotonin and melatonin wikipedia.orgbohrium.com |

| Serotonin | Neurotransmitter in animals | Regulates mood, appetite, and sleep wikipedia.org |

| Melatonin | Hormone in animals | Regulates sleep-wake cycles wikipedia.org |

| Indole-3-carbinol | Cruciferous vegetables (e.g., broccoli, cabbage) | Studied for its health benefits nih.govencyclopedia.pub |

| Vincristine / Vinblastine | Catharanthus roseus (Madagascar Periwinkle) | Anticancer agents nih.govencyclopedia.pub |

| Psilocybin | Psilocybin mushrooms | Naturally occurring psychedelic compound wikipedia.org |

The indole scaffold is a highly valued starting point for the design of new chemical entities (NCEs) in drug discovery. ijpsr.combohrium.comscilit.com Its structural versatility and inherent reactivity allow medicinal chemists to synthesize large libraries of compounds for screening against various diseases. nih.govsci-hub.se By modifying the substitution pattern on the indole ring, researchers can fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity for a specific biological target. sci-hub.seresearchgate.net This strategic design has led to the development of numerous approved drugs for a wide array of conditions. researchgate.net The indole nucleus is a key feature in drugs developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, highlighting its central role in modern medicinal chemistry. sci-hub.sebenthamscience.com

The Unique Attributes of the Indole Ring System

The chemical behavior of indole is dictated by its distinct electronic and structural features. The fusion of the electron-rich pyrrole (B145914) ring with the stable benzene (B151609) ring results in a unique combination of aromaticity and reactivity. atamanchemicals.com

Indole is an aromatic molecule that adheres to Hückel's rule, with a total of 10 π-electrons delocalized across the bicyclic system. mdpi.com This aromaticity is the source of its relative stability. atamanchemicals.com The lone pair of electrons on the nitrogen atom is integral to the aromatic π-system, which renders the indole nitrogen non-basic, unlike typical amines. atamanchemicals.com While strong acids can protonate indole, the protonation preferentially occurs at the C3 position rather than the nitrogen atom. atamanchemicals.com Indole can exist in different tautomeric forms, with the 1H-indole being the most stable and common form. mdpi.com The less stable 3H-indole tautomer features an imine-like nitrogen that can coordinate with metal ions. mdpi.com

The indole ring is considered an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. researchgate.netunimi.it The position of highest electron density, and therefore the most reactive site, is the C3 position of the pyrrole ring. researchgate.netunimi.it Consequently, a wide range of electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation, occur preferentially at this position. researchgate.net If the C3 position is already substituted, electrophilic attack typically takes place at the C2 position. unimi.itresearchgate.net Furthermore, the N-H proton at the N1 position is slightly acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. encyclopedia.pubresearchgate.net This predictable reactivity pattern is fundamental to the synthetic strategies used to create diverse and complex indole derivatives. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-2-6-5-13-9-4-7(11)3-8(12)10(6)9/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFPXAFABSHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Fluorination in Indole Chemical Space

Rationale for Fluorine Atom Incorporation into Organic Compounds

The use of fluorine in drug design is a well-established strategy to modulate molecular properties and improve the pharmacokinetic and pharmacodynamic profiles of lead compounds. mdpi.comunc.edu Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to the profound and often beneficial effects of this element. wikipedia.org

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility in medicinal chemistry. nih.govencyclopedia.pub When substituted for a hydrogen atom, fluorine introduces minimal steric hindrance, being only slightly larger. tandfonline.com However, its extreme electronegativity, the highest of any element, creates a strong, polarized C-F bond which is the strongest single bond in organic chemistry. nih.govlibretexts.org

This substitution can lead to several advantageous changes in molecular properties:

Lipophilicity: The C-F bond is more lipophilic than a C-H bond. wikipedia.orgnih.gov Strategically increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, thereby improving bioavailability. wikipedia.orgrsc.orgrsc.org

Acidity/Basicity (pKa): Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. nih.govnih.gov This modulation can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to bind to its target receptor. nih.gov

Binding Affinity and Conformation: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and interactions with hydrophobic protein pockets. nih.govtandfonline.com These interactions can enhance the binding affinity of a drug for its target protein. Furthermore, the introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.

| Property | Impact of Fluorine Incorporation | Underlying Reason | Therapeutic Consequence |

|---|---|---|---|

| Metabolic Stability | Increased | High C-F bond strength (approx. 486 kJ/mol) resists enzymatic cleavage. libretexts.org | Longer drug half-life, reduced dosage frequency. wikipedia.org |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond. wikipedia.org | Enhanced membrane permeability and bioavailability. wikipedia.orgnih.gov |

| pKa | Altered (typically lowered for nearby groups) | Strong inductive electron-withdrawing effect of fluorine. nih.govnih.gov | Modulated solubility and receptor binding affinity. nih.gov |

| Binding Affinity | Often Increased | Participation in unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions). tandfonline.com | Improved potency and selectivity. |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms in drug discovery, present in approximately 85% of all bioactive compounds. tandfonline.com The fusion of fluorine chemistry with heterocyclic scaffolds has created a powerful synergy, leading to a rapidly growing class of "fluorinated heterocycles" with significant therapeutic potential. tandfonline.comrsc.org This combination has yielded breakthrough drugs across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders. nih.govtandfonline.com The increasing number of fluorinated heterocyclic drugs approved by the FDA underscores their importance in modern medicine. nih.govrsc.org Research continues to focus on developing novel synthetic methods for the efficient and selective introduction of fluorine into complex heterocyclic systems, as this remains a significant challenge. tandfonline.comrsc.org

Specific Considerations for Difluorinated Indole (B1671886) Scaffolds

The indole nucleus is an electron-rich aromatic system, and the introduction of strongly electron-withdrawing fluorine atoms can significantly modify its electronic profile. The position and number of fluorine substituents are critical determinants of the resulting molecule's properties.

Substituting fluorine atoms onto the benzene (B151609) ring of the indole scaffold, as in 4,6-difluoro-1H-indole, profoundly alters its electronic and steric characteristics.

Electronic Profile: The two fluorine atoms at the 4- and 6-positions exert a strong, cumulative electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the benzene ring towards electrophilic substitution and modifies the electron density across the entire indole system. This change in the electronic landscape can influence the molecule's interaction with biological targets, potentially enhancing binding or altering its mechanism of action. Studies on monofluorinated indoles have shown that substitution at the 4-position, in particular, can have a significant effect on the electronic transition dipole moments of the chromophore. nih.gov

Steric Profile: While a single fluorine atom is a minimal steric perturbation for a hydrogen atom, the presence of two fluorine atoms in the 4,6-difluoro pattern introduces distinct steric features. These substituents can influence the preferred conformation of side chains, such as the ethyl group at the 3-position in 3-Ethyl-4,6-difluoro-1H-indole, and can impact how the molecule fits into a receptor's binding pocket.

The precise placement of the two fluorine atoms on the indole ring leads to distinct constitutional isomers with unique properties. While direct, comprehensive comparative studies on all difluorinated indole isomers are limited, inferences can be drawn from research on monofluorinated analogues and general principles of aromatic substitution. frontiersin.org

The electronic and steric environment of each isomer is different, which is expected to translate into different biological activities and pharmacokinetic profiles. For example, the symmetry and dipole moment of a 4,6-difluoroindole (B180311) will differ significantly from that of a 5,7- or 4,7-difluoroindole. These differences can affect crystal packing, solubility, and interactions with protein targets.

Research on adaptive laboratory evolution of E. coli with different fluoroindoles (4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole) has shown that the bacteria adapt in remarkably distinct ways to each isomer. frontiersin.org This suggests that even subtle changes in fluorine positioning lead to significant differences in how the molecules are processed and recognized by biological systems, a principle that extends to difluorinated patterns. frontiersin.org The varying physicochemical properties, such as polarity and lipophilicity, are key drivers of these differences. frontiersin.org

| Difluorination Pattern | Predicted Impact on Dipole Moment | Key Electronic Features | Potential Influence on Binding |

|---|---|---|---|

| 4,6-difluoro | Asymmetric; likely results in a significant molecular dipole. | Strong electron withdrawal from both sides of the 5-position. The 4-position substitution is known to significantly affect the indole chromophore. nih.gov | Asymmetric electronic profile may favor specific directional interactions within a binding site. |

| 5,7-difluoro | Asymmetric; likely results in a significant molecular dipole. | Electron withdrawal is concentrated on one side of the bicyclic system, flanking the pyrrole (B145914) ring junction. | Steric and electronic effects are focused near the N-H group and C7 position, potentially influencing hydrogen bonding and π-stacking. |

| 4,7-difluoro | More symmetric than 4,6- or 5,7- patterns; may result in a smaller net dipole moment depending on conformation. | Electron-withdrawing groups are positioned at opposite ends of the benzene portion of the ring system. | Symmetric substitution pattern might lead to different crystal packing and solubility profiles compared to other isomers. |

Reaction Mechanisms and Transformational Chemistry of 3 Ethyl 4,6 Difluoro 1h Indole Precursors and Derivatives

Mechanisms of Indole (B1671886) Functionalization at Various Positions

The indole nucleus possesses multiple sites for functionalization, with the pyrrole (B145914) ring (C2 and C3 positions) being inherently more electron-rich and nucleophilic than the benzenoid ring (C4 to C7 positions). nih.govchim.it Consequently, C-H functionalization typically occurs at the C3 position through electrophilic aromatic substitution. chim.itnih.gov When the C3 position is substituted, as in 3-Ethyl-4,6-difluoro-1H-indole, functionalization often targets the C2 position. chim.it However, directing group strategies and specialized catalyst systems have enabled selective functionalization of the less reactive C4-C7 positions. nih.govnih.govrsc.org

Transition-metal catalyzed C-H activation and insertion reactions are powerful tools for forging new carbon-carbon bonds directly from C-H bonds. rsc.org Rhodium(II) catalysts, in particular, are known to catalyze the insertion of carbene species into C-H bonds. snnu.edu.cn While the C-H alkylation of N-protected indoles often shows a preference for the C3 position due to intrinsic reactivity, the functionalization of 3-substituted indoles can be directed to other positions. snnu.edu.cn

For a substrate like this compound, rhodium-catalyzed reactions with diazo compounds could lead to C-H insertion at the C2 or C7 positions. The regioselectivity can be influenced by directing groups on the indole nitrogen. mdpi.com For instance, Rh(III)-catalyzed C-H activation has been used to achieve C2-alkylation of N-substituted indoles with diazo compounds. mdpi.com The proposed mechanism involves the coordination of the Rh(III) catalyst to the indole, reaction with the diazo compound to form a rhodium carbene species, followed by intramolecular migratory insertion and protonolysis to yield the C2-alkylated product. mdpi.com

Cyclopropanation, the formation of a three-membered ring, can be achieved from gem-dialkyl groups through a double C-H activation mechanism catalyzed by palladium. organic-chemistry.org While not directly involving the indole double bonds, related metal carbene chemistry can lead to cyclopropanation of the electron-rich C2-C3 double bond of the indole core, a reaction that competes with C-H insertion.

| Catalyst System | Reactant | Position Functionalized | Key Features |

| Rh(III) complexes | Diazo compounds | C2 | High regioselectivity for C2-alkylation on 3-substituted indoles. mdpi.com |

| Dimeric Rh(II) complexes | Diazo compounds | C6 or C7 | Regioselectivity depends on substrate and hydrogen-bonding directing effects. snnu.edu.cn |

| Rh(III) complexes | Cyclopropenones | C2 and C7 | Double C-H functionalization to assemble cyclopenta[b]indoles. nih.gov |

| Rh(III) complexes | Anilines and Alkynes | C2 | Atroposelective synthesis of indoles via C-H activation and [3+2] annulation. nih.gov |

Halogenated indoles are versatile precursors for diversification through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. mdpi.com The two fluoro substituents on the benzene (B151609) ring of this compound are generally unreactive towards standard nucleophilic aromatic substitution (SNAr) unless further activated by strong electron-withdrawing groups. However, if other positions of the indole were halogenated (e.g., with bromine or iodine), these positions would serve as handles for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halide with an organoboron reagent (e.g., boronic acid) to form C-C bonds. thieme-connect.denih.gov A hypothetical 3-Ethyl-4,6-difluoro-7-iodo-1H-indole could be selectively coupled with an arylboronic acid at the C7 position. The reactivity of halogens in these couplings typically follows the order I > Br > Cl. thieme-connect.de

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. thieme-connect.de This allows for the introduction of alkynyl moieties. Sequential Sonogashira and Suzuki reactions can be performed on di-halogenated indoles, taking advantage of the differential reactivity of the halogens. thieme-connect.deresearchgate.net For example, a 5-bromo-3-iodoindole can first undergo a Sonogashira reaction at the more reactive C3-iodo position, followed by a Suzuki coupling at the C5-bromo position. thieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an aryl halide with an amine. nih.govnih.govmdpi.com It is a key method for synthesizing N-arylindoles and other arylamines. nih.govorganic-chemistry.orgacs.org The reaction is highly versatile, accommodating a wide range of aryl halides (iodides, bromides, chlorides, and triflates) and amines. organic-chemistry.orgacs.org

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | C-C | Pd(PPh3)4, PdCl2(dppf) thieme-connect.denih.gov |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2, CuI thieme-connect.de |

| Buchwald-Hartwig | Aryl Halide + Amine | C-N | Pd2(dba)3 + Bulky Phosphine Ligand (e.g., X-Phos) organic-chemistry.orgacs.org |

Electrophilic aromatic substitution is a fundamental reaction of indoles, typically occurring at the electron-rich C3 position. ic.ac.uk In this compound, the C3 position is blocked by the ethyl group. The regioselectivity of further substitution is therefore governed by the interplay of the activating effects of the pyrrole nitrogen and the deactivating, ortho-, para-directing effects of the fluorine atoms.

Fluorine exercises a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (-I) but electron-donating through resonance (+M). ijrar.org While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. ijrar.org In the case of 4,6-difluoro substitution on the indole ring, the C5 and C7 positions are ortho and para to the fluorine atoms.

Considering the combined directing effects:

The powerful activating and directing effect of the pyrrole nitrogen strongly favors substitution at the C2 position, and to a lesser extent, the C7 position.

The 4-fluoro substituent directs to the C5 position (ortho).

The 6-fluoro substituent directs to the C5 (ortho) and C7 (ortho) positions.

Therefore, electrophilic attack on this compound would be expected to occur preferentially at the C2, C5, or C7 positions. The precise outcome would depend on the specific electrophile and reaction conditions, but functionalization at C2 is often favored for 3-substituted indoles. chim.it

Chemical Reactivity of the 3-Ethyl Group and Fluoro Substituents

The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base. This allows for N-alkylation, N-acylation, or N-arylation. Protecting the N-H proton is a common strategy in indole synthesis to prevent side reactions and to modulate the reactivity of the indole ring. mdpi.com

Common N-protecting groups include:

Sulfonyl groups: Tosyl (Ts) is frequently used, installed by reacting the indole with tosyl chloride in the presence of a base like NaH. mdpi.com

Alkyl groups: Methyl (Me) and benzyl (Bn) groups are introduced using reagents like methyl iodide or benzyl bromide. mdpi.com

Carbamates: Groups like tert-butyloxycarbonyl (Boc) are also employed.

N-arylation of the indole nitrogen can be achieved via transition-metal-catalyzed cross-coupling reactions. Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) methods are effective. nih.govorganic-chemistry.orgacs.orgacs.org Copper-catalyzed N-arylation often uses CuI with a diamine ligand, while palladium catalysis employs a palladium source and a bulky, electron-rich phosphine ligand. organic-chemistry.orgacs.org

| Method | Catalyst System | Base | Solvent | Temperature |

| Copper-Catalyzed | CuI / Diamine Ligand | K3PO4 or KOH | Dioxane or DME/H2O | 95-140 °C acs.orgresearchgate.net |

| Palladium-Catalyzed | Pd2(dba)3 / Phosphine Ligand | NaOt-Bu or K3PO4 | Toluene (B28343) or Dioxane | Room Temp. - 110 °C organic-chemistry.orgacs.org |

The C3-alkyl group of an indole is not merely a passive substituent; it can participate in various chemical transformations. The benzylic protons on the α-carbon of the ethyl group are susceptible to radical abstraction or deprotonation under certain conditions.

Oxidation: The C3 position of indoles can be oxidized to form oxindoles. For instance, 3-substituted indoles can undergo electrochemical oxidation in the presence of potassium bromide to yield the corresponding 2-oxindoles. rsc.org Copper-catalyzed oxidation of C2,C3-dialkyl-substituted indoles using acyl nitroso reagents can lead to selective C-H oxygenation or amination at the C2 position. nih.gov

Functionalization: While direct functionalization of the C3-ethyl group is less common than ring functionalization, certain reactions are possible. For example, arenesulfonyl indoles, which can be generated from 3-alkylindoles, serve as precursors for further C3 functionalization. rsc.org They can generate a reactive alkylideneindolenine intermediate upon elimination, which then undergoes nucleophilic addition. rsc.org Furthermore, acid-catalyzed reactions of 3-alkylindoles with unactivated alkenes can lead to C2-alkylation of the indole ring. frontiersin.orgnih.gov

Reactivity of the Fluoro Groups at C4 and C6 (e.g., SNAr reactions, C-F bond activation)

The presence of two fluoro substituents on the benzene portion of the indole scaffold significantly influences its reactivity towards nucleophiles. The strong inductive effect of the fluorine atoms depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation is a cornerstone of SNAr reactions involving fluoroarenes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the 4,6-difluoroindole (B180311) scaffold is a key transformation for introducing a variety of functional groups. The regioselectivity of these reactions—whether the nucleophile substitutes the fluorine at the C4 or C6 position—is a subject of considerable interest and is influenced by both electronic and steric factors.

Regioselectivity with Oxygen Nucleophiles:

Studies on the reactions of 4,6-difluoro-1H-indole with oxygen-based nucleophiles, such as alkoxides, have demonstrated a clear preference for substitution at the C4 position. For instance, the reaction with sodium methoxide in methanol proceeds to selectively yield 4-methoxy-6-fluoro-1H-indole. This regioselectivity can be attributed to the electronic influence of the indole nitrogen. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, leading to a greater partial positive charge at the C4 position compared to the C6 position, thus making it more susceptible to nucleophilic attack.

Regioselectivity with Nitrogen Nucleophiles:

A similar regiochemical outcome is observed with nitrogen-based nucleophiles. The reaction of 4,6-difluoro-1H-indole with primary and secondary amines, under basic conditions, predominantly affords the corresponding 4-amino-6-fluoro-1H-indole derivatives. The directing effect of the indole nitrogen again plays a crucial role in favoring the substitution at the C4 position.

Regioselectivity with Sulfur Nucleophiles:

Sulfur nucleophiles, such as thiolates, also exhibit a preference for substitution at the C4 position of the 4,6-difluoroindole core. The reaction with sodium thiophenoxide, for example, yields 4-(phenylthio)-6-fluoro-1H-indole as the major product.

The consistent preference for nucleophilic attack at the C4 position across a range of nucleophiles highlights the dominant electronic control exerted by the indole ring system. The ability to selectively functionalize the C4 position opens up avenues for the synthesis of a diverse array of substituted indole derivatives.

Interactive Data Table: Regioselectivity in SNAr Reactions of 4,6-Difluoro-1H-indole

| Nucleophile | Reagent | Solvent | Product (Major) | Position of Substitution |

| Methoxide | Sodium Methoxide | Methanol | 4-Methoxy-6-fluoro-1H-indole | C4 |

| Amine (Primary) | R-NH2 / Base | DMF | 4-(Alkyl/Aryl)amino-6-fluoro-1H-indole | C4 |

| Amine (Secondary) | R2-NH / Base | DMF | 4-(Dialkyl/Diaryl)amino-6-fluoro-1H-indole | C4 |

| Thiophenoxide | Sodium Thiophenoxide | DMF | 4-(Phenylthio)-6-fluoro-1H-indole | C4 |

C-F Bond Activation

While SNAr reactions represent the primary mode of reactivity for the fluoro groups in this compound, the activation of the C-F bond through other mechanisms, such as those involving transition metals, is a growing area of research. The C-F bond is the strongest single bond to carbon, and its activation typically requires specific catalytic systems.

To date, specific studies detailing the C-F bond activation at the C4 and C6 positions of this compound are limited in the public domain. However, general principles of C-F activation in polyfluoroaromatics can be extrapolated. Transition metal complexes, particularly those of nickel and palladium, are known to catalyze the cleavage of C-F bonds, enabling cross-coupling reactions.

For the 4,6-difluoroindole system, it is conceivable that under appropriate catalytic conditions, selective C-F bond activation could be achieved. The regioselectivity of such a process would likely be influenced by the directing effects of both the indole nitrogen and the ethyl group at the C3 position, as well as the specific ligand environment of the metal catalyst. Further research is required to explore the potential of transition metal-catalyzed C-F bond activation as a synthetic tool for the functionalization of this scaffold.

Structure Activity Relationship Sar Investigations of Fluorinated and Alkylated Indole Scaffolds

General Principles of Indole-Based SAR

The biological activity of indole (B1671886) derivatives is intricately linked to the nature and position of substituents on the indole ring. These substituents modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interactions with biological targets. researchgate.netrsc.org

Substituents on the indole ring play a crucial role in molecular recognition and binding to target proteins. The indole scaffold itself can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The addition of substituents can introduce new interaction points or modify existing ones, thereby enhancing binding affinity and selectivity. researchgate.netnih.govnih.gov

For instance, the N-H proton of the indole ring can act as a hydrogen bond donor, a critical interaction for the binding of many indole derivatives to their biological targets. nih.gov The aromaticity of the bicyclic system allows for favorable π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The position and electronic nature of substituents can influence the electron density of the indole ring, thereby modulating the strength of these π-π interactions.

Alkylation at the C3 position, as seen in 3-Ethyl-4,6-difluoro-1H-indole, is a common strategy in indole-based drug design. Short alkyl chains at this position have been shown to be favorable for the activity of certain CB1 receptor allosteric modulators. nih.gov The length and branching of the alkyl chain can significantly impact potency, with optimal lengths often observed for specific targets. nih.gov For example, in a series of indole- and pyrrole-derived cannabinoids, chains with 4 to 6 carbons at the C3 position produced optimal in vitro and in vivo activity, while shorter chains resulted in inactive compounds. nih.gov

The substitution pattern on the indole ring is a key determinant of a compound's biological activity and selectivity. Different positions on the indole nucleus (e.g., C2, C3, C5, C6) offer distinct vectors for chemical modification, and the impact of a substituent can vary significantly depending on its location. researchgate.netnih.gov

For example, in the development of tubulin inhibitors, substitutions at the C6 and C7 positions of the indole ring were found to be critical for inhibiting the growth of certain cancer cell lines. mdpi.com In another study on CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was shown to enhance potency. nih.gov This highlights the importance of the substitution pattern in directing the molecule to its intended target and eliciting a specific biological response.

The following table summarizes the influence of substituents at different positions on the indole ring for various biological targets, based on a selection of research findings.

| Position | Substituent Type | Biological Target | Effect on Activity | Reference |

| C3 | Short alkyl chains | CB1 Receptor | Enhanced potency | nih.gov |

| C5 | Chloro, Fluoro | CB1 Receptor | Enhanced potency | nih.gov |

| C6, C7 | Heterocyclic groups | Tubulin | Inhibition of cancer cell growth | mdpi.com |

Impact of Fluorine Substitution on SAR

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can have profound effects on the SAR of indole derivatives.

However, the introduction of fluorine can also decrease lipophilicity in certain aliphatic contexts. The strategic placement of fluorine atoms allows for the fine-tuning of a compound's lipophilicity to achieve an optimal balance between aqueous solubility and membrane permeability, a critical aspect of drug design.

The high electronegativity of fluorine can induce significant changes in the electronic distribution of the indole ring. This can influence the acidity or basicity of nearby functional groups, which may be critical for receptor binding. The strong electron-withdrawing nature of fluorine can lower the pKa of the indole N-H group, potentially altering its hydrogen bonding capabilities.

Furthermore, the introduction of fluorine can create novel electrostatic interactions with the target protein. The polarized C-F bond can participate in favorable dipole-dipole or multipolar interactions with polar residues in the binding pocket, thereby enhancing binding affinity. In some cases, fluorine can act as a hydrogen bond acceptor. These electronic perturbations can also lead to improved selectivity for the target receptor over other related proteins.

Fluorine substitution can also exert conformational effects on indole derivatives, influencing their three-dimensional shape and flexibility. The introduction of fluorine can induce specific conformational preferences through steric and electronic interactions. For example, the gauche effect, an attraction between vicinal electronegative substituents, can stabilize certain conformations.

These conformational constraints can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its target receptor. By reducing the entropic penalty of binding, this pre-organization can lead to an increase in binding affinity. In some indole-based Schiff bases, fluorine substituents were observed to contribute to the planarity of the molecule due to electronic effects and reduced steric repulsion, which could influence π-π stacking interactions with the biological target. mdpi.com

The following table provides a summary of the effects of fluorine substitution on the properties of indole derivatives.

| Property | Effect of Fluorine Substitution | Consequence for Biological Activity |

| Lipophilicity | Generally increases on aromatic rings | Can enhance membrane permeability and bioavailability |

| Electronic Properties | Strong electron-withdrawing effect | Modulates pKa, creates new electrostatic interactions, can increase binding affinity and selectivity |

| Conformation | Can induce specific conformational preferences | Pre-organizes molecule for binding, potentially increasing binding affinity |

Role of Alkyl Substitutions, Specifically the 3-Ethyl Group, in SAR

Steric and Hydrophobic Contributions of the 3-Ethyl Group to Ligand-Target Interactions

The 3-ethyl group introduces a defined steric bulk at a key position of the indole core. This can have a profound impact on the binding affinity and selectivity of the compound for its target protein. The size and shape of the ethyl group can either promote or hinder the optimal orientation of the indole scaffold within the binding pocket of a receptor or enzyme.

Steric Influence on Binding Affinity:

The ethyl substituent can contribute to the binding affinity in several ways:

Conformational Restriction: The presence of the ethyl group can restrict the rotational freedom of the indole core, pre-organizing the molecule into a conformation that is more favorable for binding. This can lead to a lower entropic penalty upon binding.

Displacement of Water Molecules: The hydrophobic ethyl group can displace ordered water molecules from a hydrophobic pocket in the target protein, leading to a favorable increase in entropy and contributing positively to the binding free energy.

The steric bulk of the ethyl group is also a critical determinant of selectivity. For different receptor subtypes or enzyme isoforms, the architecture of the binding site can vary. A 3-ethyl group might be accommodated in the binding pocket of one target, while being too bulky to fit into that of another, thus conferring selectivity.

Hydrophobic Character and Ligand-Target Interactions:

Hydrophobicity is a crucial factor in drug-receptor interactions, and the ethyl group significantly increases the lipophilicity of the indole core. This increased hydrophobicity can enhance the affinity of the ligand for its target through the hydrophobic effect. The partitioning of the nonpolar ethyl group from the aqueous environment into a nonpolar binding pocket is a thermodynamically favorable process.

Quantitative structure-activity relationship (QSAR) studies on various series of indole derivatives have consistently highlighted the importance of hydrophobic and steric parameters for biological activity. While specific QSAR data for this compound is not available, general models for related compounds often include descriptors for hydrophobicity (e.g., logP) and steric bulk (e.g., molar refractivity), underscoring the significance of these properties.

Table 1: Physicochemical Properties of Indole and its 3-Ethyl Derivative (Calculated)

| Compound | Molecular Formula | Molecular Weight | LogP (Calculated) | Molar Refractivity (Calculated) |

| 1H-Indole | C₈H₇N | 117.15 | 2.14 | 37.83 |

| 3-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | 3.12 | 47.07 |

This table presents calculated values to illustrate the change in physicochemical properties upon the addition of a 3-ethyl group to the indole scaffold. Actual experimental values may vary.

Modulation of Solubility and Bioavailability by Alkyl Chains

The introduction of an alkyl chain, such as the 3-ethyl group, has a direct impact on the physicochemical properties of the parent molecule, which in turn influences its solubility and bioavailability.

Influence on Solubility:

Generally, increasing the length of an alkyl chain leads to a decrease in aqueous solubility due to the increased lipophilicity. The ethyl group in this compound contributes to a higher calculated logP value compared to the unsubstituted difluoro-indole, suggesting lower solubility in water. However, this effect is often a trade-off. While very high lipophilicity can lead to poor aqueous solubility and absorption, a moderate level is often required for efficient transport across biological membranes.

Impact on Bioavailability:

The bioavailability of a drug is dependent on several factors, including its absorption, distribution, metabolism, and excretion (ADME). The 3-ethyl group can influence these processes in the following ways:

Membrane Permeability: The increased lipophilicity imparted by the ethyl group can enhance the ability of the compound to cross lipid bilayers, such as the intestinal epithelium and the blood-brain barrier. This can lead to improved absorption and distribution to the site of action.

Metabolic Stability: The C3 position of the indole ring is susceptible to metabolic oxidation. The presence of an ethyl group at this position can influence the metabolic profile of the compound. It may either block a site of metabolism or provide a new site for metabolic attack, depending on the specific cytochrome P450 enzymes involved.

Protein Binding: Increased lipophilicity often leads to higher plasma protein binding. While this can reduce the concentration of the free, active drug, it can also protect the drug from rapid metabolism and excretion, thereby prolonging its half-life.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value/Classification | Implication |

| LogP | Moderately Lipophilic | Potentially good membrane permeability |

| Aqueous Solubility | Low | May require formulation strategies for optimal absorption |

| Blood-Brain Barrier Permeation | Likely | Increased lipophilicity may facilitate CNS penetration |

| CYP450 Metabolism | Potential for oxidation on the ethyl group or indole ring | Influences half-life and potential for drug-drug interactions |

| Plasma Protein Binding | High | May act as a reservoir and prolong duration of action |

This table provides a qualitative prediction of the ADME properties based on the structural features of the molecule and general principles of medicinal chemistry. These are not experimentally determined values.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations on Indole (B1671886) Derivatives

Quantum chemical calculations are fundamental to predicting the behavior of novel chemical entities. For indole derivatives, these methods elucidate the effects of substituents on the electronic nature and reactivity of the core heterocyclic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. mdpi.comresearchgate.net For 3-Ethyl-4,6-difluoro-1H-indole, DFT calculations are employed to determine the most energetically favorable three-dimensional conformation. These calculations typically use functionals like B3LYP or M06-2X combined with basis sets such as 6-31G** or 6-311++G(d,p) to provide a reliable balance of accuracy and computational cost. researchgate.netniscpr.res.inacs.org

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. mdpi.com The presence of two highly electronegative fluorine atoms at positions 4 and 6 significantly influences the electronic distribution and geometry of the indole ring. These atoms withdraw electron density, which can affect bond lengths within the benzene (B151609) portion of the scaffold. The ethyl group at the C3 position, being electron-donating, introduces steric bulk and influences the local geometry of the pyrrole (B145914) ring. DFT studies on substituted indoles have shown that such calculations are in good agreement with experimental data obtained from techniques like X-ray crystallography. chemrxiv.org

| Parameter | Typical Value | Description |

|---|---|---|

| N1-C2 Bond Length | ~1.37 Å | Bond between the indole nitrogen and the C2 carbon. |

| C2-C3 Bond Length | ~1.38 Å | Double bond character within the pyrrole ring. |

| C3-C3a Bond Length | ~1.44 Å | Bond connecting the pyrrole and benzene rings. |

| C4-F Bond Length | ~1.35 Å | Carbon-fluorine bond at the 4-position. |

| C6-F Bond Length | ~1.35 Å | Carbon-fluorine bond at the 6-position. |

| C3-C(ethyl) Bond Length | ~1.51 Å | Single bond connecting the C3 carbon to the ethyl group. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. youtube.com

For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group would have a destabilizing (energy-raising) effect. researchgate.net The net effect on the HOMO-LUMO gap provides insight into the molecule's kinetic stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Furthermore, the distribution of HOMO and LUMO across the molecule reveals likely sites for electrophilic and nucleophilic attack, respectively. In many substituted indoles, these orbitals are delocalized over the π-system of the bicyclic ring. The substitution pattern in this compound can facilitate intramolecular charge transfer (ICT) upon electronic excitation, a property that is crucial for the photophysical behavior of fluorophores. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Indole (Reference) | -5.65 | -0.25 | 5.40 |

| 5-Fluoroindole | -5.78 | -0.31 | 5.47 |

| 3-Methylindole | -5.49 | -0.18 | 5.31 |

| Hypothetical this compound | -5.85 | -0.40 | 5.45 |

Note: Values are illustrative and depend on the specific computational method used.

Understanding the precise mechanism of a chemical reaction—how bonds are broken and formed—is a central goal of theoretical chemistry. Bond Evolution Theory (BET) is a powerful method for analyzing reaction mechanisms by examining the topological changes of the Electron Localization Function (ELF) along a reaction coordinate. researchgate.netmdpi.com This approach provides a detailed, step-by-step visualization of electron density rearrangement. researchgate.net

For a reaction involving an indole derivative, such as electrophilic substitution at the C2 or C3 position, BET can dissect the process into a sequence of "Structural Stability Domains" (SSDs). The analysis would reveal the initial depopulation of π-bonds within the indole ring, the formation of monosynaptic basins (representing radical centers), and their subsequent merger into disynaptic basins, which signify the formation of new covalent bonds. mdpi.com This level of detail allows chemists to understand whether a reaction is concerted or stepwise and to identify the exact points at which bond formation and cleavage occur, offering a more profound insight than transition state theory alone. researchgate.net

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling techniques are indispensable in modern drug discovery for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov

The design of new therapeutic agents often follows two main computational strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Design: In the absence of a known 3D structure for the biological target, this approach uses a set of molecules with known activity to develop a pharmacophore model. This model defines the essential steric and electronic features required for bioactivity. For fluorinated indoles, a pharmacophore might include a hydrogen bond donor (the N-H group), a hydrophobic aromatic feature (the bicyclic ring), and specific regions where halogen atoms enhance activity. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, ligands can be designed to fit precisely into the binding site. The incorporation of fluorine atoms is a key strategy in this context. Fluorine can increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. benthamscience.com It can also enhance binding affinity by participating in favorable interactions, including hydrogen bonds and halogen bonds, with protein residues. benthamscience.comresearchgate.net The specific 4,6-difluoro substitution pattern on the indole ring, combined with the C3-ethyl group, provides a unique profile of lipophilicity, size, and electronic properties that can be optimized for specific target interactions.

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) and binding strength (binding affinity) of a ligand when it interacts with a target macromolecule. nih.gov A docking algorithm samples numerous possible conformations of this compound within the active site of a protein and uses a scoring function to rank them. nih.gov

The predicted binding mode reveals key intermolecular interactions. For this compound, potential interactions include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the protein. mdpi.com

Hydrophobic Interactions: The aromatic indole ring and the ethyl group can form favorable van der Waals contacts within hydrophobic pockets of the binding site.

Halogen Bonding: The electronegative fluorine atoms can act as weak hydrogen bond acceptors or, in some contexts, participate in halogen bonds with electron-rich atoms like oxygen or sulfur. benthamscience.com

The output of a docking simulation includes a binding affinity, typically expressed as a docking score in kcal/mol, which estimates the free energy of binding. mdpi.com Lower (more negative) scores generally indicate stronger, more favorable binding. These predictions help prioritize compounds for synthesis and biological testing. thesciencein.org

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Indole | -6.5 | H-bond with backbone, hydrophobic interactions. |

| 3-Ethyl-1H-indole | -7.2 | H-bond with backbone, enhanced hydrophobic interactions. |

| 4,6-difluoro-1H-indole | -7.0 | H-bond with backbone, potential F...H-X interactions. |

| This compound | -7.8 | H-bond with backbone, hydrophobic interactions, F...H-X contacts. |

Advanced Computational Techniques

Modern computational chemistry provides powerful tools to investigate the nuanced properties of molecules like this compound at an atomic level. These in silico methods, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, offer profound insights into the compound's dynamic behavior and its potential biological activities, guiding further experimental research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can elucidate its conformational landscape, revealing the accessible shapes the molecule can adopt and the energetic favorability of each conformation. This is crucial as the three-dimensional structure of a molecule often dictates its interaction with biological targets.

The conformational flexibility of this compound primarily revolves around the rotation of the ethyl group at the C3 position. MD simulations can track the trajectory of each atom over time, allowing for the exploration of various rotational isomers (rotamers) of this ethyl group relative to the indole ring. The presence of difluoro substitutions at the 4 and 6 positions can influence the electronic distribution and steric environment of the indole core, which in turn affects the conformational preferences of the C3-ethyl substituent.

A typical MD simulation would involve placing the this compound molecule in a simulated solvent environment, often water, to mimic physiological conditions. The system's energy is then minimized, and the simulation is run for a duration sufficient to sample a wide range of conformations. Analysis of the simulation trajectory can reveal the most stable or frequently occurring conformations.

Table 1: Hypothetical Torsional Angle Distribution for the C2-C3-Cα-Cβ Dihedral of this compound from a Molecular Dynamics Simulation.

| Conformation | Torsional Angle Range (degrees) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 150 to 180 and -150 to -180 | 55 | 0.00 |

| Synclinal (Gauche) | 30 to 90 and -30 to -90 | 40 | 0.85 |

| Anticlinal | 90 to 150 and -90 to -150 | 4 | 2.50 |

| Syn-periplanar | -30 to 30 | 1 | 4.20 |

The data suggest that the ethyl group predominantly adopts an anti-periplanar conformation, where it is oriented away from the indole ring, likely to minimize steric hindrance. The synclinal (gauche) conformations are also significantly populated, indicating a relatively low energy barrier for rotation. The fluorine atoms at positions 4 and 6 can introduce dipole-dipole interactions that may stabilize certain conformations over others, a factor that would be captured in the force field parameters of the simulation. Understanding these conformational preferences is a key step in predicting how the molecule might bind to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For indole analogs, including derivatives of this compound, QSAR can be a valuable tool in predicting their therapeutic potential and guiding the design of new, more potent compounds. nih.govnih.gov

In a QSAR study, a set of indole analogs with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is used as a training set. For each molecule in the set, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. The goal is to develop a mathematical model that can predict the biological activity based on the values of these descriptors.

The fluorine atoms in this compound and its analogs are of particular interest in QSAR studies. Fluorine is a highly electronegative atom that can significantly alter the electronic properties of the indole ring. nih.gov It can also participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. The position of the fluorine atoms is also critical; substitutions at different positions on the indole ring can lead to vastly different biological activities.

Table 2: Examples of Molecular Descriptors Relevant to QSAR Models of Fluorinated Indole Analogs.

| Descriptor Class | Specific Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability | Reactivity and interaction with metallic cofactors in enzymes. |

| Dipole Moment | Polarity and charge distribution | Strength of dipole-dipole interactions with the target protein. | |

| Steric | Molecular Volume | Size and shape of the molecule | Fit within the binding pocket of the target. |

| Surface Area | Accessibility for interaction | Extent of contact with the receptor surface. | |

| Lipophilicity | LogP | Partitioning between lipid and aqueous phases | Membrane permeability and reaching the target site. |

| Topological | Wiener Index | Molecular branching | Overall molecular architecture and flexibility. |

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested indole analogs. This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. For analogs of this compound, a QSAR model could help in understanding the optimal substitution patterns on the indole ring to enhance a desired biological effect, thereby accelerating the drug discovery process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-Ethyl-4,6-difluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by 2D methods, provides a complete picture of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for identifying the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the ethyl group at the C3 position would typically display a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling to each other. The protons on the indole (B1671886) ring (H2, H5, H7) and the N-H proton would appear as distinct signals. The fluorine atoms at C4 and C6 would introduce additional complexity through hydrogen-fluorine (H-F) coupling, further splitting the signals of nearby protons, particularly H5 and H7. The N-H proton often appears as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show ten signals corresponding to the ten carbon atoms in the molecule. The carbons of the ethyl group would appear in the upfield (aliphatic) region. The eight carbons of the difluoro-indole core would appear in the downfield (aromatic) region. A key feature would be the large coupling constants observed for the C4 and C6 carbons due to their direct attachment to fluorine atoms (¹JCF), and smaller couplings for adjacent carbons (²JCF, ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| NH | ~8.0-8.5 | br s | C2 | ~123 | d |

| C2-H | ~7.0-7.2 | m | C3 | ~115 | s |

| C5-H | ~6.7-6.9 | dd (H-F, H-H coupling) | C3a | ~125 | d (C-F coupling) |

| C7-H | ~7.0-7.3 | dd (H-F, H-H coupling) | C4 | ~158 | d, ¹JCF ≈ 240 Hz |

| CH₂ | ~2.7-2.9 | q, J ≈ 7.5 Hz | C5 | ~98 | dd (C-F coupling) |

| CH₃ | ~1.2-1.4 | t, J ≈ 7.5 Hz | C6 | ~160 | d, ¹JCF ≈ 245 Hz |

| C7 | ~97 | dd (C-F coupling) | |||

| C7a | ~137 | t (C-F coupling) | |||

| CH₂ | ~18 | s | |||

| CH₃ | ~14 | s |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. nih.gov The chemical shifts of the fluorine atoms are very sensitive to their local electronic environment. nih.gov In this molecule, the two fluorine atoms at C4 and C6 are chemically non-equivalent and would therefore produce two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as multiplets due to coupling with nearby protons (H5 and H7). This technique is also invaluable for studying how the molecule interacts with other species, such as proteins, as binding events can induce significant changes in the fluorine chemical shifts. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also reveal couplings between the aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉F₂N), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at a calculated m/z of 182.0776, confirming the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) provides further structural proof. Indole derivatives often exhibit characteristic fragmentation pathways. nih.gov A common fragmentation for 3-substituted indoles is the loss of the substituent at the C3 position. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₀F₂N⁺ | 182.0776 | Protonated molecular ion |

| [M-CH₃]⁺ | C₉H₇F₂N⁺ | 168.0620 | Loss of a methyl radical from the ethyl group |

| [M-C₂H₅]⁺ | C₈H₅F₂N⁺ | 153.0436 | Loss of the ethyl radical (alpha-cleavage) libretexts.org |

X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique yields accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the indole N-H group. nih.govresearchgate.net Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for the prediction of key geometric parameters. The indole ring would be essentially planar, and the data would confirm the substitution pattern and the conformation of the ethyl group relative to the ring.

Table 3: Typical Bond Lengths and Angles from X-Ray Diffraction

| Parameter | Typical Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| Indole N-C Bond Length | ~1.37-1.38 Å |

| Indole C=C Bond Length | ~1.36-1.40 Å |

| C-C-C Angle in Benzene (B151609) Ring | ~120° |

| C-N-C Angle in Pyrrole (B145914) Ring | ~108° |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Table 4: Predicted Infrared Spectroscopy Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400-3450 | Medium-Strong |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Medium |

| Aromatic C=C Stretch | 1580-1620 | Medium-Strong |

| C-F Stretch | 1100-1250 | Strong |

The most prominent peaks would include a sharp absorption around 3400 cm⁻¹ for the N-H stretch of the indole ring, absorptions between 2850-2970 cm⁻¹ for the C-H stretches of the ethyl group, and very strong, characteristic absorptions in the 1100-1250 cm⁻¹ region corresponding to the C-F stretching vibrations. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Strategies for Difluoroindoles

While classical methods like the Fischer indole (B1671886) synthesis have been the cornerstone of indole chemistry, there is a growing need for more sustainable and efficient synthetic routes. ijaresm.combyjus.comwikipedia.org The development of greener strategies for the synthesis of difluoroindoles, including 3-Ethyl-4,6-difluoro-1H-indole, is a key area for future research.

Current research in organic synthesis is increasingly focused on principles of green chemistry, such as atom economy, use of environmentally benign solvents, and energy efficiency. rsc.org For indole synthesis, this has led to the exploration of methods like microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.comresearchgate.net Future research could focus on adapting these microwave-assisted protocols for the synthesis of 4,6-difluoroindoles. Another promising avenue is the development of one-pot, multicomponent reactions (MCRs) that allow for the assembly of complex indole structures from simple precursors in a single step, minimizing waste and simplifying purification processes. rsc.org The use of novel catalytic systems, including nanocatalysts and biocompatible catalysts, could also lead to more sustainable synthetic pathways. tandfonline.com

| Synthesis Strategy | Key Advantages | Potential Application for Difluoroindoles |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.comresearchgate.net | Faster and more efficient cyclization to form the difluoroindole core. |

| Multicomponent Reactions (MCRs) | High atom economy, convergent synthesis, reduced waste. rsc.org | Direct assembly of substituted 4,6-difluoroindoles from simple starting materials. |

| Novel Catalysis | Use of greener catalysts (e.g., nanocatalysts), milder reaction conditions. tandfonline.com | Development of catalytic cycles that are more tolerant of the electron-deficient nature of the difluorinated precursors. |

| Benign Solvents | Reduced environmental impact by using solvents like water or ionic liquids. tandfonline.com | Exploring the solubility and reactivity of intermediates in greener solvent systems. |

Expanding the Scope of Derivatization at Various Positions of the 4,6-Difluoro-1H-indole Scaffold

The 4,6-difluoro-1H-indole scaffold offers multiple sites for further functionalization. The inherent reactivity of the indole ring, particularly at the C3 position, is well-established. chim.it However, the presence of the ethyl group at C3 in this compound directs further electrophilic substitution to other positions. The fluorine atoms at C4 and C6 deactivate the benzene (B151609) portion of the molecule, making C-H functionalization at the C2, C5, and C7 positions a significant but rewarding challenge.

Future research should focus on developing selective C-H functionalization methods for this scaffold. chim.it Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions, for instance, have emerged as powerful tools for forming C-C bonds directly from C-H bonds and could be adapted for the less reactive positions of the difluoroindole ring. chim.itd-nb.infonih.gov Exploring derivatization at the N1 position is another key area. N-alkylation or N-arylation can significantly alter the compound's physical and biological properties. Furthermore, functionalization of the C2 position, perhaps via directed metalation-trapping sequences, would provide access to a new range of derivatives.

Potential Derivatization Sites on the 4,6-Difluoro-1H-indole Scaffold:

| Position | Potential Reactions | Desired Outcome |

| N1 | Alkylation, Arylation, Acylation | Modulate solubility, lipophilicity, and metabolic stability. |

| C2 | C-H activation, Lithiation-electrophile quench | Introduce new functional groups for structure-activity relationship (SAR) studies. |

| C5 | Electrophilic aromatic substitution (challenging) | Explore the electronic effects of further substitution on the benzene ring. |

| C7 | Directed C-H functionalization | Access regioisomers that are difficult to synthesize by other means. |

Integration of Computational and Experimental Approaches for Rational Design of Indole Derivatives

The rational design of novel indole derivatives with specific properties can be greatly accelerated by integrating computational chemistry with experimental synthesis and testing. indexcopernicus.com Computational tools can be used to predict the physicochemical properties, biological activities, and toxicological profiles of virtual compounds before they are synthesized in the lab, saving significant time and resources. indexcopernicus.commdpi.com

Future research in this area should leverage a suite of in silico techniques. For example, Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the this compound core, helping to predict the most likely sites for chemical reactions. mdpi.com Molecular docking studies can be used to simulate the binding of potential derivatives to biological targets, guiding the design of more potent and selective molecules. nih.govresearchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed computationally to assess the drug-likeness of designed compounds at an early stage. indexcopernicus.com This integrated computational-experimental workflow establishes a strong foundation for the development of new indole derivatives with optimized pharmacological profiles. indexcopernicus.comresearchgate.net

Exploration of New Chemical Reactivities and Mechanistic Pathways for Substituted Indoles

The electron-withdrawing fluorine atoms in this compound are expected to impart unique chemical reactivity compared to non-fluorinated indoles. The indole nucleus is electron-rich and typically undergoes electrophilic substitution. nih.gov However, the difluoro substitution pattern reduces the electron density of the aromatic system, potentially opening up new avenues for nucleophilic substitution reactions or altering the regioselectivity of traditional indole reactions.

A key area for future investigation is the detailed mechanistic study of reactions involving this scaffold. For instance, understanding how the fluorine substituents affect the intermediates and transition states in reactions like the Fischer indole synthesis or Bischler-Mohlau synthesis could lead to the development of new synthetic methodologies. nih.gov Isotopic labeling studies can provide valuable insights into reaction pathways. nih.gov Furthermore, exploring the reactivity of this electron-deficient indole in transition metal-catalyzed cross-coupling reactions could reveal novel transformations. Investigating dearomatization reactions of the difluorinated indole core could also lead to the synthesis of complex, three-dimensional structures. researchgate.net A deeper understanding of the fundamental chemical reactivity and mechanistic pathways of substituted indoles like this compound is essential for its application in the synthesis of novel and functional molecules. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-4,6-difluoro-1H-indole, and how can purity be ensured?

- Synthetic Strategies :

- Fluorination : Fluorine atoms at positions 4 and 6 can be introduced via electrophilic aromatic substitution (EAS) using fluorinating agents like Selectfluor® or via directed ortho-metalation (DoM) followed by quenching with a fluorine source .

- Ethyl Group Introduction : The ethyl substituent at position 3 can be added through Friedel-Crafts alkylation using ethyl bromide or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethyl boronic acid derivatives) .

- Example Protocol : A two-step sequence starting with 4,6-difluoroindole (CAS: 199526-97-1) could involve ethylation under anhydrous AlCl₃ catalysis, followed by purification via column chromatography (70:30 ethyl acetate/hexane) .

- Purity Validation :

- Analytical Methods : Use ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -130 ppm for aromatic fluorines) and ¹H NMR to verify ethyl group integration (triplet for CH₂CH₃, δ ~1.3 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

Q. How should researchers handle discrepancies in spectral data during structural characterization?

- Common Issues :

- ¹H NMR Splitting Patterns : Unexpected splitting may arise from residual solvents or diastereomeric impurities. Re-crystallization or deuterated solvent exchange can resolve this .

- ¹³C NMR Shifts : Fluorine-coupled carbons (e.g., C-4 and C-6) may show split signals. Decoupling experiments or DEPT-135 can clarify assignments .

- Resolution Workflow :

Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the low reactivity of this compound in electrophilic substitutions?

- Steric and Electronic Effects :

- Steric Hindrance : The ethyl group at position 3 blocks electrophilic attack at adjacent positions (C-2 and C-4).

- Electron Withdrawal : Fluorine atoms deactivate the aromatic ring, reducing susceptibility to EAS.

- Experimental Evidence :

- In iodination reactions (e.g., I₂/MeCN at 40°C), yields drop significantly compared to non-fluorinated indoles. Electron-deficient rings require harsher conditions (e.g., Lewis acids like FeCl₃) to activate .

- Mitigation Strategies :

- Use directing groups (e.g., -B(OH)₂) to override steric/electronic deactivation .

- Employ transition-metal catalysis (e.g., Pd-mediated C-H functionalization) for regioselective modifications .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antioxidant or enzyme inhibition assays may arise from:

- Purity Variability : Trace impurities (e.g., residual Cu from click chemistry) can skew results .

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and concentration gradients affect activity.

- Best Practices :

Standardize compound purity (>95% by HPLC) and solvent systems.

Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).

Cross-reference with structurally analogous indoles (e.g., 4-chloro-6-fluoroindole) to isolate substituent effects .

Methodological Guidance

Q. What computational tools are recommended for modeling this compound’s electronic properties?

- Software :

- Gaussian 16 : For DFT calculations (B3LYP/6-311+G(d,p) basis set) to predict frontier molecular orbitals (FMOs) and electrostatic potential maps .

- SHELXTL : For crystallographic refinement if single crystals are obtained (e.g., via slow evaporation in EtOAc) .

- Validation :

- Compare computed IR spectra with experimental data (e.g., C-F stretches at ~1250 cm⁻¹) .

Q. How to optimize reaction conditions for functionalizing this compound?

- Case Example : Iodination at C-5 (a meta position relative to fluorine):

| Condition | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| I₂ (10 mol%) in MeCN | None | 40 | 98 |

| I₂ (5 mol%) + FeCl₃ | FeCl₃ | 80 | 95 |

- Key Variables :

- Solvent Polarity : MeCN enhances iodine solubility and stabilizes charge-separated intermediates.

- Catalyst Screening : FeCl₃ accelerates electrophile generation but may cause over-halogenation.

Safety and Handling

Q. What precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.